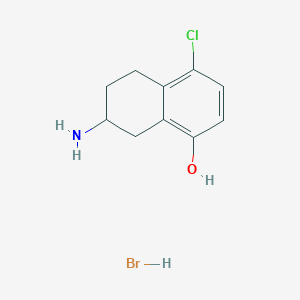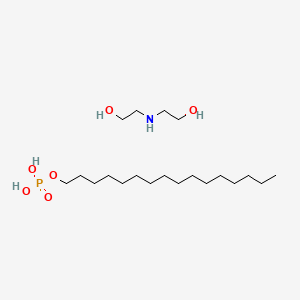
Diethanolamine cetyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethanolamine cetyl phosphate is a chemical compound that serves as a stabilizer and is commonly found in skin care products, hair conditioners, and other hair care products due to its anti-static properties . It is known for its ability to maintain the stability of product formulas and ensure even distribution of components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of diethanolamine cetyl phosphate involves the reaction of diethanolamine with cetyl phosphate. The process typically includes the following steps:
Reactants: Diethanolamine and cetyl phosphate.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 20-90°C, and involves stirring the reactants for a specific duration to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps to remove any impurities and ensure the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Diethanolamine cetyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution Reagents: Various alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in alkylated products.
Wissenschaftliche Forschungsanwendungen
Diethanolamine cetyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in various chemical formulations to enhance the stability and performance of products.
Biology: The compound is utilized in biological research for its anti-static properties, which are beneficial in various experimental setups.
Medicine: In the pharmaceutical industry, this compound is used in the formulation of topical products due to its stabilizing and emulsifying properties.
Wirkmechanismus
The mechanism of action of diethanolamine cetyl phosphate involves its ability to stabilize emulsions and prevent the separation of components in formulations. The compound interacts with the molecular components of the formulation, ensuring even distribution and enhancing the overall stability. This is achieved through its amphiphilic nature, where the hydrophilic and hydrophobic parts of the molecule interact with different components of the formulation.
Vergleich Mit ähnlichen Verbindungen
- Cocamide diethanolamine
- Diethanolamine oleth-3 phosphate
- Lauramide diethanolamine
- Myristamide diethanolamine
- Oleamide diethanolamine
Comparison: Diethanolamine cetyl phosphate is unique due to its specific combination of diethanolamine and cetyl phosphate, which imparts distinct stabilizing and anti-static properties. Compared to similar compounds, it offers enhanced stability and performance in formulations, making it a preferred choice in various applications .
Eigenschaften
CAS-Nummer |
65122-24-9 |
|---|---|
Molekularformel |
C20H46NO6P |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
InChI-Schlüssel |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Verwandte CAS-Nummern |
65138-84-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
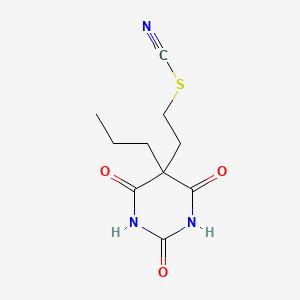
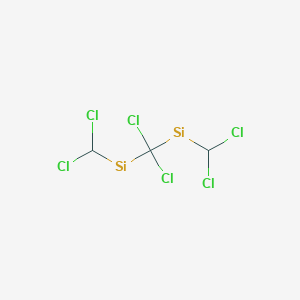
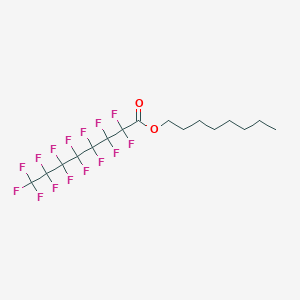
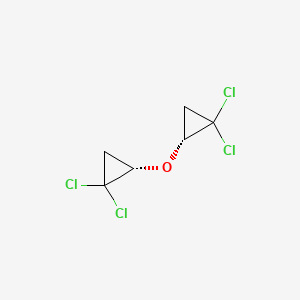
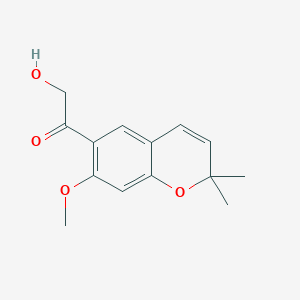

![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

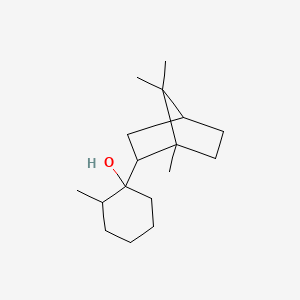
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
